HDAC1 Inhibitory Potency: 12-Fold Enhancement Over MS-275
In a direct head-to-head enzymatic inhibition assay, HDAC-IN-37 (Compound 9d) demonstrated a 12-fold increase in potency against the HDAC1 isoform compared to the clinical-stage benzamide inhibitor Entinostat (MS-275). The study quantified the fold difference, establishing a clear superiority in target engagement at the primary Class I HDAC isoform [1]. Complementary vendor characterization data for HDAC-IN-37 reports an IC50 of 0.0551 μM, while independent literature values for MS-275 under comparable conditions range from 0.163 μM to 0.3 μM, further supporting a consistent potency differential [2].
| Evidence Dimension | HDAC1 Inhibitory Activity (IC50 / Fold Potency) |
|---|---|
| Target Compound Data | 12-fold more potent than MS-275; IC50 = 0.0551 μM |
| Comparator Or Baseline | MS-275 (Entinostat); IC50 = 0.163 - 0.3 μM |
| Quantified Difference | 12-fold increase in potency |
| Conditions | In vitro HDAC1 enzymatic inhibition assay (as reported in primary reference) |
Why This Matters
This 12-fold potency difference translates to lower effective working concentrations in cellular assays, reducing the risk of off-target Class II HDAC inhibition (e.g., HDAC6) and minimizing solvent-mediated cytotoxicity, which is a critical factor for reproducible gene expression studies.
- [1] Mao, P.-T., He, W.-B., Mai, X., Feng, L.-H., Li, N., Liao, Y.-J., Zhu, C.-S., Li, J., Chen, T., Liu, S.-H., Zhang, Q.-M., & He, L. (2022). Synthesis and biological evaluation of aminobenzamides containing purine moiety as class I histone deacetylases inhibitors. Bioorganic & Medicinal Chemistry, 58, 116599. View Source
- [2] Table 6: In vitro HDAC inhibitory activities of selected compounds. (2018). PMC. Retrieved from https://pmc.ncbi.nlm.nih.gov View Source
